![molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocina-6,12(5H,11H)-diona CAS No. 15351-42-5](/img/structure/B1607314.png)

Dibenzo[b,f][1,5]diazocina-6,12(5H,11H)-diona

Descripción general

Descripción

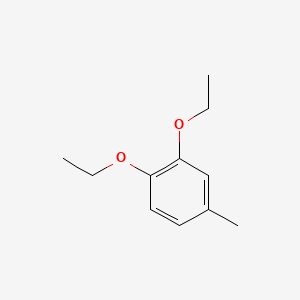

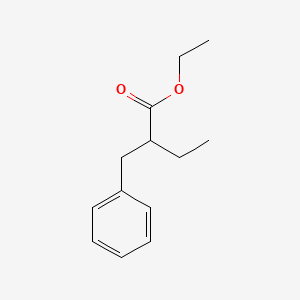

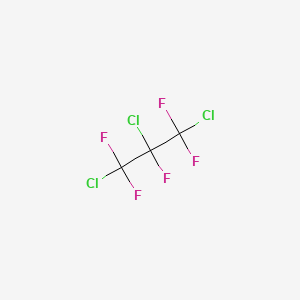

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione” is a chemical compound. In the molecule of the title compound, the diazocine bridge imparts a twist such that the two aryl rings are offset with respect to one another . The dihedral angle between the two benzene rings is 96.51 (5)° .

Synthesis Analysis

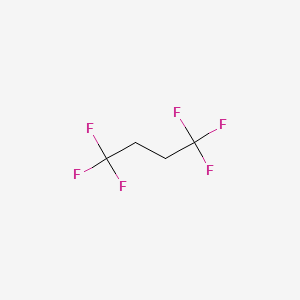

Amine-substituted Diazocine Derivatives were synthesized in three steps from methyl 2-amino benzoate or methyl 3-amino naphtholate . The saddle-shaped diazocine compounds showed similar interplane angle of 75° despite the different steric bulk of the amine substituents .Molecular Structure Analysis

“Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione” contains total 30 bond(s); 20 non-H bond(s), 14 multiple bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 eight-membered ring(s), and 2 twelve-membered .Chemical Reactions Analysis

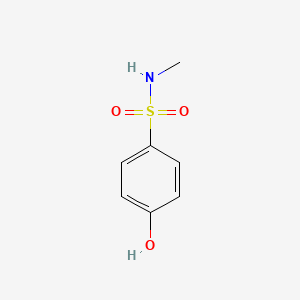

In electrochemical experiments, these diazocines showed irreversible reduction most likely producing indolo[3,2-b]indoles rather than forming the 10-electron planar aromatic species .Physical And Chemical Properties Analysis

The Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dithione molecule contains a total of 28 atom(s). There are 10 Hydrogen atom(s), 14 Carbon atom(s), 2 Nitrogen atom(s), and 2 Sulfur atom(s) .Aplicaciones Científicas De Investigación

Síntesis y Estructura

“Dibenzo[b,f][1,5]diazocina” es un heterociclo de ocho miembros que contiene seis átomos de carbono, dos átomos de nitrógeno y cuatro dobles enlaces . Su estructura en forma de silla o bote es análoga a los ciclooctatetraenos o [8]anulenos . El primer informe de dibenzo[b,f][1,5]diazocina fue de Sondheimer en 1896 .

Propiedades Fotofísicas

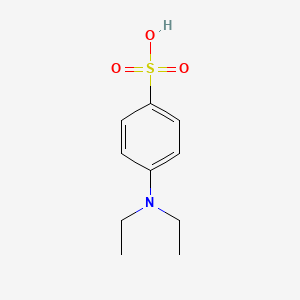

Las diazocinas sustituidas con aminas se sintetizaron en tres pasos a partir de 2-aminobenzoato de metilo o 3-aminonaftalato de metilo . Las naftodiazocinas sustituidas con carbazol mostraron las propiedades fotofísicas más interesantes, con evidencia de transición desde el estado fundamental en forma de silla hasta una geometría de estado excitado planar .

Comportamiento Electroquímico

En experimentos electroquímicos, estas diazocinas mostraron una reducción irreversible, produciendo muy probablemente indolo[3,2-b]indoles en lugar de formar las especies aromáticas planares de 10 electrones .

Reactividad

Ha habido una serie de publicaciones sobre derivados de dibenzo[b,f][1,5]diazocina que examinan su reactividad .

Propiedades de los Materiales

Los derivados de dibenzo[b,f][1,5]diazocina se han examinado por sus propiedades materiales en los últimos años .

Aplicaciones en Semiconductores Orgánicos

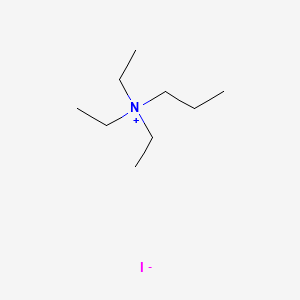

La 6,12-dicloro dibenzo[b,f][1,5]-diazocina se puede convertir eficientemente, en presencia de Zn y ácido trifluoroacético, a 5,10-dihidroindolo[3,2-b]indol, un semiconductor orgánico con aplicación en transistores de efecto de campo orgánico y células solares de perovskita .

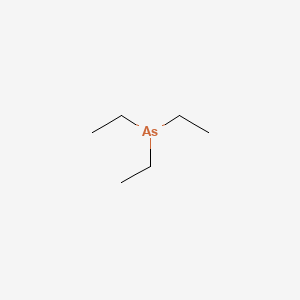

Uso como Bases Orgánicas o Ligandos en Química Organometálica

Las 5,11-dialquil-5,6,11,12-tetrahidro-6,12-epoxi-dibenzo[b,f][1,5]diazocinas, análogos de la base de Tröger, que contienen un puente de oxígeno, se sintetizaron y potencialmente se pueden usar como bases orgánicas o ligandos en química organometálica .

Mecanismo De Acción

Target of Action

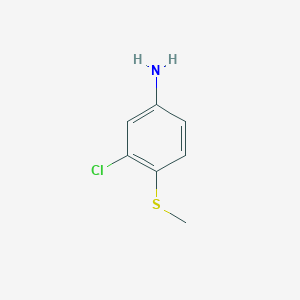

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials, and structural chemistry

Mode of Action

It’s known that the compound has a unique saddle-shaped structure . This structure could potentially interact with its targets in a unique way, leading to changes in the target’s function. More research is needed to elucidate the exact mode of action.

Biochemical Pathways

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially affect multiple biochemical pathways

Result of Action

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially have a wide range of molecular and cellular effects

Action Environment

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially be influenced by a wide range of environmental factors

Propiedades

IUPAC Name |

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPHHYHMUZCODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302492 | |

| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15351-42-5 | |

| Record name | 15351-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)